Enhanced Photochromic Responsiveness vs. Ethylene-Bridged Salen (BSE)
The photochromic response of Phenol, 2,2'-[1,6-hexanediylbis(nitrilomethylidyne)]bis- (designated BSH) was directly compared with that of N,N'-bis(salicylidene)-1,2-diaminoethane (BSE) using steady-state and time-dependent fluorescence, UV-Vis absorption, and FTIR spectroscopy. The study explicitly concludes that 'BSH can perform the photochromism easier than BSE, may be due to the molecular topology difference' [1]. The photoproduct was definitively identified as the double-proton-transferred keto form. Although the study is qualitative in its 'easier' designation, it establishes a clear functional hierarchy between the two ligands under identical experimental conditions.
| Evidence Dimension | Photochromic response (ease of photochromism) |
|---|---|
| Target Compound Data | BSH (hexamethylene bridge): performs photochromism easier; photoproduct = keto form |
| Comparator Or Baseline | BSE (ethylene bridge): less facile photochromism under same conditions |
| Quantified Difference | Qualitative superiority; attributed to molecular topology difference |
| Conditions | Steady-state and time-dependent fluorescence, UV-Vis absorption, FTIR; solid state and solution, room temperature |
Why This Matters
For applications in photoresponsive materials, optical switching, or data storage, the hexamethylene-bridged ligand offers intrinsically more accessible photochromism than the standard ethylene-bridged analog, providing a functional advantage that directly impacts material selection.
- [1] Zhao J, Zhao B, Liu J, et al. Spectroscopy study on the photochromism of Schiff bases N,N'-bis(salicylidene)-1,2-diaminoethane and N,N'-bis(salicylidene)-1,6-hexanediamine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. 2001;57(1):149-154. doi:10.1016/S1386-1425(00)00353-X. PMID: 11209856. View Source
